(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.49. The purity is usually 95%.
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Mechanism of Action
Naphthoyl Compounds
The naphthoyl group in this compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. Naphthoyl compounds have been studied for their potential biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Benzothiazoles
Benzothiazole is a heterocyclic compound. It is well known for its diverse range of medicinal properties such as antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities .
Allyl Compounds
The allyl group in this compound is a common feature in organic chemistry. Allylic carbocations are a common conjugated system. The positive charge of a carbocation is contained in a P orbital of a sp2 hybridized carbon. This allows for overlap with double bonds. The positive charge is more stable because it is spread over 2 carbons .
Oximes
The compound has an oxime functional group, which is a type of imine derived from an aldehyde or ketone. Oximes can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Properties
IUPAC Name |
methyl 2-(3-methoxynaphthalene-2-carbonyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-4-11-26-19-10-9-17(23(28)30-3)14-21(19)31-24(26)25-22(27)18-12-15-7-5-6-8-16(15)13-20(18)29-2/h4-10,12-14H,1,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUXZKDSFNKXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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